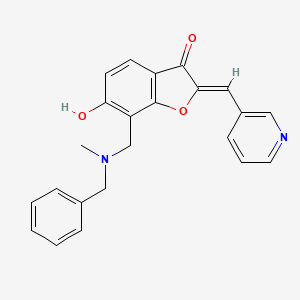
(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzofuran core : A fused benzene and furan ring system that is known for various biological activities.
- Pyridine moiety : Contributes to the compound's interaction with biological targets.
- Hydroxyl group : Implicated in enhancing solubility and biological activity.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. The structure-activity relationship (SAR) analysis suggests that modifications to the hydroxyl and amino groups can enhance potency against various cancer cell lines .
Case Study: Tubulin Polymerization Inhibition
A focused library screening revealed that certain benzofuran derivatives effectively inhibited tubulin polymerization, leading to apoptosis in cancer cells. The potency was enhanced by structural modifications that introduced additional hydrogen bond donors .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been evaluated. Studies have shown that similar benzofuran derivatives possess antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria.
Summary of Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Benzofuran Derivative 1 | Staphylococcus aureus | 10 |
| Benzofuran Derivative 2 | Escherichia coli | 15 |
| Benzofuran Derivative 3 | Candida albicans | 20 |
These results suggest a promising avenue for the development of new antimicrobial agents based on this chemical framework .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Interaction with Cellular Receptors : The presence of the pyridine ring suggests possible interactions with G-protein coupled receptors (GPCRs), influencing various signaling pathways .
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability .
特性
IUPAC Name |
(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-25(14-16-6-3-2-4-7-16)15-19-20(26)10-9-18-22(27)21(28-23(18)19)12-17-8-5-11-24-13-17/h2-13,26H,14-15H2,1H3/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFZDBMNGLIXNL-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














